![molecular formula C15H13N5O2 B2865528 3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide CAS No. 886641-85-6](/img/structure/B2865528.png)
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C15H13N5O2 and a molecular weight of 295.3 g/mol . The compound features a benzamide core with a methoxy group and a tetrazole ring, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
It is known that tetrazole derivatives, which this compound is a part of, have a wide range of medicinal activity and potential role in biosciences . They have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects . This suggests that the compound may interact with its targets in a way that triggers various biological responses. The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad biological activity of tetrazole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Result of Action
Given the broad biological activity of tetrazole derivatives , it is likely that this compound could have various effects at the molecular and cellular levels. These effects would depend on the specific targets of the compound and the nature of its interaction with these targets.
Preparation Methods
The synthesis of 3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core and subsequent functionalization to introduce the methoxy and tetrazole groups. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of 3-methoxybenzoic acid with an appropriate amine to form the benzamide structure.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile group under acidic or basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide can be compared with other similar compounds, such as:
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group, which may affect its chemical and biological properties.
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]propionamide: This compound features a propionamide group, which may influence its solubility and reactivity compared to the benzamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-7-3-5-11(9-13)15(21)16-12-6-2-4-10(8-12)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQWRFDDDZTKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
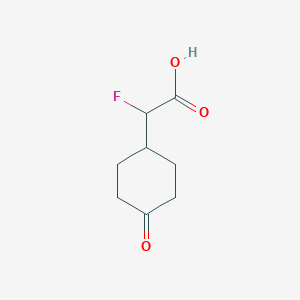
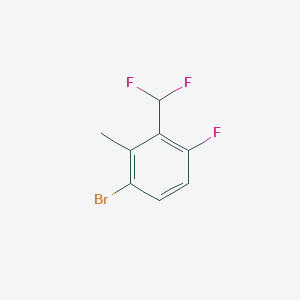
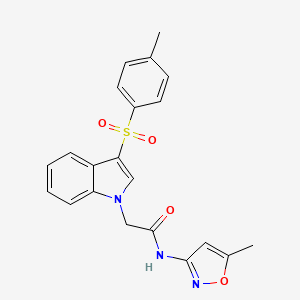

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)
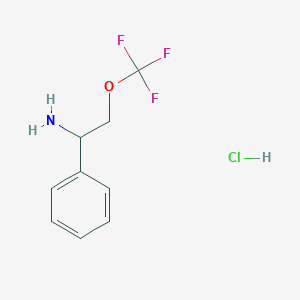
![ethyl 4-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2865460.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)
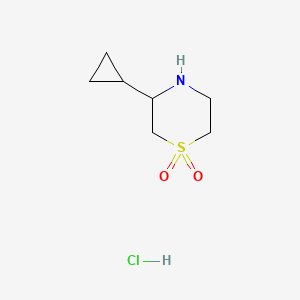
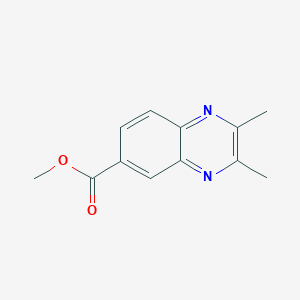

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2865467.png)

